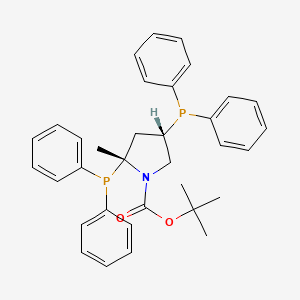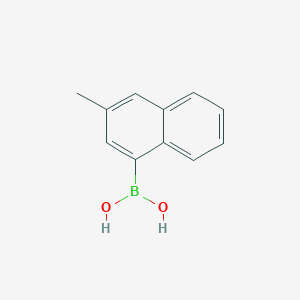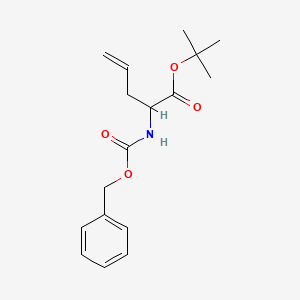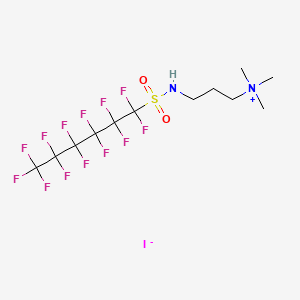
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide is a complex organic compound with the molecular formula C₁₂H₁₆F₁₃IN₂O₂S. This compound is known for its unique structural features, which include a tridecafluorohexyl group and a sulphonylamino group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of a tridecafluorohexyl sulfonyl chloride with a propylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonylamino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide involves its interaction with specific molecular targets. The compound’s sulphonylamino group can form strong interactions with various substrates, facilitating chemical reactions. Additionally, the tridecafluorohexyl group imparts hydrophobic properties, which can influence the compound’s behavior in different environments.
Comparison with Similar Compounds
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide can be compared with other similar compounds, such as:
- Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide
- Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium iodide
These compounds share similar structural features but differ in the length of the fluorinated alkyl chain. The unique properties of this compound, such as its specific hydrophobicity and reactivity, make it particularly valuable in certain applications .
Properties
CAS No. |
68957-58-4 |
|---|---|
Molecular Formula |
C12H16F13N2O2S.I C12H16F13IN2O2S |
Molecular Weight |
626.22 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C12H16F13N2O2S.HI/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ISWKWKSVIRGKHB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


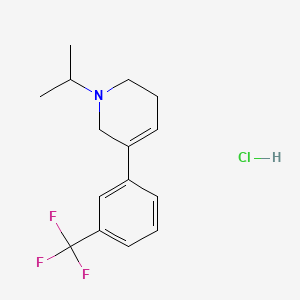
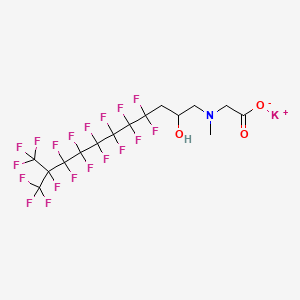
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)


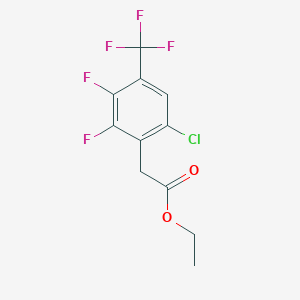

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

